molecular formula C16H22FN3O4S B2503462 N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234888-97-1

N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2503462
M. Wt: 371.43
InChI Key: RUGRJEBTYYHRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide" is a chemically synthesized molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as piperidin-4-yl derivatives and substituted acetamides, which are of interest due to their biological activities. For instance, the first paper describes the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which shares a piperidin-4-yl moiety with the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates that are further reacted with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent . Although the exact synthesis of "N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide" is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds with piperidin-4-yl groups has been characterized using various spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry . Additionally, the crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was determined using single-crystal X-ray diffraction, revealing a nonplanar molecule with the piperidine ring in a chair conformation .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide". However, they do mention the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant in the presence of a copper catalyst, which could be relevant to the functional groups present in the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly provided in the papers. However, the related compounds exhibit moderate to significant antibacterial activity, which suggests potential bioactivity for "N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide" as well . The crystal structure analysis of a similar compound indicates a density of 1.270 g/cm³, which could be used as a reference for the density of the compound .

Scientific Research Applications

Role in Orexin-1 Receptor Mechanisms

Research indicates that compounds related to N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide play a significant role in the modulation of feeding, arousal, stress, and drug abuse through the orexin-1 receptor mechanisms. In a study focusing on compulsive food consumption and binge eating in rats, specific antagonists to orexin-1 receptors demonstrated potential therapeutic effects for eating disorders with a compulsive component (Piccoli et al., 2012).

Inhibition of Iron Corrosion

N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide derivatives have been explored for their application in corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been used to study the adsorption behaviors of these derivatives on iron surfaces, indicating their effectiveness in protecting iron from corrosion (Kaya et al., 2016).

Novel Insecticide Development

The compound has shown extremely strong insecticidal activity, particularly against lepidopterous pests. Its novel mode of action distinguishes it from commercial insecticides, suggesting its potential in integrated pest management programs (Tohnishi et al., 2005).

Radiosynthesis for In Vivo Studies

In the context of acetylcholinesterase in vivo studies, derivatives of N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide have been synthesized for potential use in positron emission tomography imaging, aiming to advance our understanding of various neurological conditions (Labas et al., 2009).

Pharmaceutical Development for Depression

Research into the pharmacodynamic and pharmacokinetic properties of related compounds has suggested potential therapeutic applications in treating major depressive disorder. These studies offer insights into the development of medications with improved safety and efficacy profiles (Garner et al., 2015).

Exploration in Organic Synthesis

The compound and its derivatives are being explored in various organic synthesis reactions, including enantioselective cycloaddition reactions, indicating its potential as a versatile building block in the synthesis of complex organic molecules (Liu et al., 2013).

Future Directions

The future directions for the study of “N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide” and similar compounds include further exploration of their core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria . This could potentially yield important antimalarial leads.

properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4S/c1-25(23,24)20-8-6-13(7-9-20)11-19-16(22)15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGRJEBTYYHRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.